molecular formula C9H15ClN2O2 B13046500 Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hcl

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hcl

Cat. No.: B13046500
M. Wt: 218.68 g/mol
InChI Key: VQJKUVUBRYXJJL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The aminoethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 4-(2-chloroethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to the presence of the aminoethyl group, which imparts specific biological activities and allows for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N2O2.ClH/c1-2-13-9(12)8-5-7(3-4-10)6-11-8;/h5-6,11H,2-4,10H2,1H3;1H

InChI Key

VQJKUVUBRYXJJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CCN.Cl

Origin of Product

United States

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